molecular formula C9H10N4O B053576 Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI) CAS No. 116577-83-4

Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI)

Cat. No.: B053576
CAS No.: 116577-83-4
M. Wt: 190.2 g/mol
InChI Key: CDCZSUOUCQDXIW-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine: is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine typically involves the condensation of 1,2-phenylenediamine with acetic hydrazide The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the polymerization of tubulin, thereby disrupting microtubule formation and affecting cell division . Additionally, it can act as a radical scavenger, neutralizing free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is unique due to its specific acetylhydrazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

116577-83-4

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

N'-(1H-benzimidazol-2-yl)acetohydrazide

InChI

InChI=1S/C9H10N4O/c1-6(14)12-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,12,14)(H2,10,11,13)

InChI Key

CDCZSUOUCQDXIW-UHFFFAOYSA-N

SMILES

CC(=O)NNC1=NC2=CC=CC=C2N1

Canonical SMILES

CC(=O)NNC1=NC2=CC=CC=C2N1

Synonyms

Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI)

Origin of Product

United States

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